molecular formula C9H10ClN B15171354 3-Chloro-3-phenylprop-2-en-1-amine CAS No. 918871-73-5

3-Chloro-3-phenylprop-2-en-1-amine

Cat. No.: B15171354
CAS No.: 918871-73-5
M. Wt: 167.63 g/mol
InChI Key: IWHHFBGOJFAHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-phenylprop-2-en-1-amine is an organic compound characterized by the presence of a chlorine atom, a phenyl group, and an amine group attached to a prop-2-en-1-amine backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Cinnamylamine: One common synthetic route involves the chlorination of cinnamylamine (3-phenylprop-2-en-1-amine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Sandmeyer Reaction: Another method involves the diazotization of cinnamylamine followed by the Sandmeyer reaction using copper(I) chloride (CuCl) to introduce the chlorine atom.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is tailored to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to corresponding oxo-compounds.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.

  • Substitution: Chlorine substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Chloro-3-phenylpropanal

  • Reduction: 3-Phenylprop-2-en-1-amine

  • Substitution: Various substituted phenylpropenamines

Scientific Research Applications

3-Chloro-3-phenylprop-2-en-1-amine finds applications in:

  • Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: Studying the biological activity of phenylpropenamines and their derivatives.

  • Medicine: Potential use in drug discovery and development, especially in designing new pharmaceuticals.

  • Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-3-phenylprop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • Cinnamylamine (3-Phenylprop-2-en-1-amine): Lacks the chlorine atom.

  • 3-Bromo-3-phenylprop-2-en-1-amine: Similar structure with bromine instead of chlorine.

  • 3-Methyl-3-phenylprop-2-en-1-amine: Contains a methyl group instead of chlorine.

Uniqueness: 3-Chloro-3-phenylprop-2-en-1-amine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

918871-73-5

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-chloro-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H,7,11H2

InChI Key

IWHHFBGOJFAHED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.